(tetrahydro-2H-pyran-2-yl)methyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate
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Overview
Description
The compound is a carbamate derivative, which is an organic compound derived from carbamic acid. A carbamate group, carbamate ester, and carbamic acids are functional groups that are inter-related structurally and often are interconverted chemically .
Chemical Reactions Analysis
Carbamates are known to undergo hydrolysis to produce an alcohol and an amine or ammonia . The exact reactions would depend on the specific structure of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility in various solvents. These properties can be predicted using various computational chemistry methods .Scientific Research Applications
Heterocyclic Synthesis
Heterocyclic compounds, closely related to the target compound, have been extensively studied for their potential in creating polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. These compounds find applications in the development of pharmaceuticals and agrochemicals due to their diverse biological activities. The study by Mohareb et al. (2004) discusses the synthesis of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, which serves as a precursor for the formation of similar heterocyclic compounds (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Magnetic and Structural Properties
Research into the magnetic and structural properties of complexes derived from pyrazole-based ligands has led to the development of materials with potential applications in magnetic storage and sensing technologies. For instance, Roy et al. (2009) investigated the ferro- and anti-ferromagnetically coupled tetracopper(II) 2 x 2 homoleptic rectangular grids supported by mu-O and mu-(N-N) bridges derived from a new pyrazole-based polydentate Schiff base ligand (Roy et al., 2009).
Luminescent Materials
The exploration of iridium tetrazolate complexes for their emission properties and the role of ancillary ligands in color tuning has implications for the development of organic light-emitting diodes (OLEDs) and other luminescent devices. Stagni et al. (2008) reported on the synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, which exhibit a wide span of redox and emission properties (Stagni et al., 2008).
Antimicrobial and Antimycobacterial Activities
Nicotinic acid hydrazide derivatives have been synthesized and evaluated for their antimicrobial and antimycobacterial activities, showcasing the potential of such compounds in addressing resistance to conventional antibiotics. Sidhaye et al. (2011) highlighted the synthesis and biological screening of pyridine 3-carboxylic acid derivatives for their activity against various microbial strains (Sidhaye et al., 2011).
Catalysis and Organic Synthesis
The catalytic applications of related compounds in facilitating the synthesis of tetrahydrobenzo[b]pyrans were discussed by Mohammadi et al. (2017), indicating the role of such catalysts in enhancing the efficiency and selectivity of synthetic organic reactions (Mohammadi, Asghariganjeh, & Hadadzahmatkesh, 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-amino-pyrazoles, have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds are often used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
Mode of Action
It’s worth noting that compounds with similar structures have been used in various chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Biochemical Pathways
Compounds with similar structures, such as 5-amino-pyrazoles, have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds are often intermediates in the biosynthesis of alkaloids .
Pharmacokinetics
The synthesis of a similar compound, tert-butyl n-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1h-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate, has been reported . This compound was obtained via amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .
Result of Action
Compounds with similar structures have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds are often used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
Safety and Hazards
The safety and hazards of a compound depend on its structure and use. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical and chemical hazards, health hazards, precautions for safe handling and use, and procedures for dealing with spills and leaks .
Future Directions
Properties
IUPAC Name |
oxan-2-ylmethyl N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-21-16(5-6-20-21)14-8-13(9-18-11-14)10-19-17(22)24-12-15-4-2-3-7-23-15/h5-6,8-9,11,15H,2-4,7,10,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEGSXBHHXFSCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)OCC3CCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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